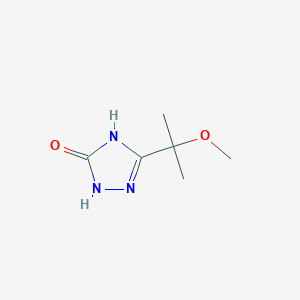
3-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-5(4H)-one
Cat. No. B8527789
M. Wt: 157.17 g/mol
InChI Key: NTIOLDZIKOJQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09193719B2
Procedure details


2-Methoxyisobutyric acid (0.50 g, 4.23 mmol) was dissolved in MeCN (8.5 mL). 1H-Benzo[d][1,2,3]triazol-1-ol (20% hydrate) (0.65 g, 4.23 mmol) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (0.81 g, 4.23 mmol) were added and the mixture was stirred at RT for 2 h. Semicarbazide hydrochloride (0.47 g, 4.23 mmol) was added and the mixture was stirred for an additional 12 h. Organic solvent was removed in vacuo and the residue was suspended in water (85 mL). Potassium hydroxide (0.48 g, 8.5 mmol) was added and the mixture was stirred at RT until complete dissolution of solids. The mixture was then stirred at 100° C. for 12 h and then allowed to cool to RT. The solution was saturated with solid NH4Cl and extracted with EtOAc (8×50 mL). The combined organics were dried (Na2SO4) and concentrated in vacuo to afford 3-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-5(4H)-one (0.35 g, 52.6%) as an amorphous solid. 1H NMR (400 MHz, DMSO-d6): δ 11.44 (s, 1H), 11.28 (s, 1H), 2.96 (s, 3H), 1.36 (s, 6H).



Quantity
0.81 g
Type
reactant
Reaction Step Two




Yield
52.6%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH3:8])([CH3:7])[C:4](O)=O.N1(O)C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.Cl.[NH2:32][NH:33][C:34]([NH2:36])=[O:35].[OH-].[K+].[NH4+].[Cl-]>CC#N>[CH3:1][O:2][C:3]([C:4]1[NH:36][C:34](=[O:35])[NH:33][N:32]=1)([CH3:7])[CH3:8] |f:2.3,4.5,6.7,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(=O)O)(C)C
|
|
Name
|
|
|
Quantity
|
8.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Two
|
Name
|
|
|
Quantity
|
0.65 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(N=NC2=C1C=CC=C2)O
|
|
Name
|
|
|
Quantity
|
0.81 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.47 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NNC(=O)N
|
Step Four
|
Name
|
|
|
Quantity
|
0.48 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at RT for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for an additional 12 h
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Organic solvent was removed in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at RT until complete dissolution of solids
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred at 100° C. for 12 h
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to RT
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (8×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics were dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C)(C)C1=NNC(N1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.35 g | |
| YIELD: PERCENTYIELD | 52.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
